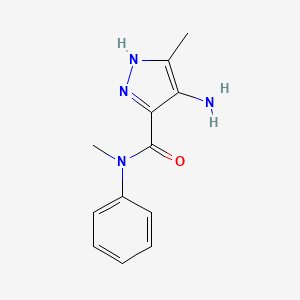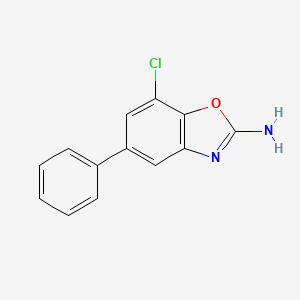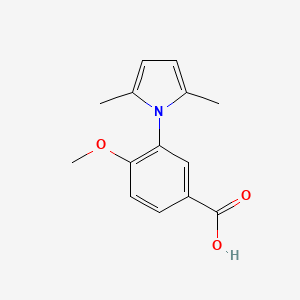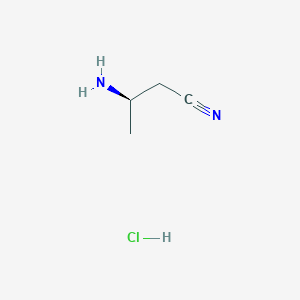![molecular formula C10H9BrO6 B1526279 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid CAS No. 84794-73-0](/img/structure/B1526279.png)
2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid
Übersicht
Beschreibung
2,2’-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid is a chemical compound with the molecular formula C10H10O6 . It is also known by other names such as (4-Carboxymethoxy-phenoxy)-acetic acid and 1,4-Dicarboxymethoxybenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylene group (a benzene ring) with two oxy groups attached at the 1,4 positions. Each oxy group is connected to an acetic acid group . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 226.183 Da and a monoisotopic mass of 226.047745 Da . More detailed properties might be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
The compound has been utilized in crystallography to understand molecular structures and bonding. The crystal structure of related bromo-phenylene compounds has been determined, providing insights into their geometric parameters and atomic coordinates . This information is crucial for designing materials with specific properties and for understanding the behavior of these compounds under various conditions.
Electroluminescent Material Development
Bromo-phenylene derivatives have shown potential as electroluminescent materials. They can be used in the manufacture of organic light-emitting diodes (OLEDs), which are essential for high-definition screens and illumination systems . The optical and electrical properties of these compounds make them suitable for such applications.
Semiconductor Materials
Due to their interesting optical and electronic properties, bromo-phenylene compounds are used as semiconductor materials in optoelectronic devices. They are particularly useful in organic solar cells (OSC) and organic field-effect transistors (OFETs) . Their low cost and processability make them accessible for a wide range of electronic applications.
Synthesis of π-Conjugated Organic Compounds
These compounds serve as precursors in the synthesis of π-conjugated organic compounds, which are vital for their optical and electronic properties. Such molecules are used in various applications, including electronic materials and optoelectronic devices .
Medicinal Applications
The optical properties of bromo-phenylene derivatives can be harnessed in medical applications, such as in diagnostic tools and imaging . Their fluorescence can be used to tag biological specimens or to create contrast in imaging techniques.
Homogeneous Film Formation
The ability of these compounds to form homogeneous films is beneficial in creating nano-films for OLEDs. This property ensures a high degree of uniformity, which is critical for the performance of electroluminescent devices .
Charge Transfer Materials
Bromo-phenylene compounds can act as charge transfer materials due to their donor-acceptor architecture. This feature is exploited in OLEDs to improve charge equilibria and electroluminescence, enhancing the efficiency of these devices .
Design and Synthesis of Quadrupolar Molecules
These compounds are also used in the design and synthesis of quadrupolar molecules with donor-acceptor-donor (D-A-D) and acceptor-donor-acceptor (A-D-A) architectures. Such structures are significant for constructing molecules with well-defined optical and electronic properties .
Eigenschaften
IUPAC Name |
2-[3-bromo-4-(carboxymethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO6/c11-7-3-6(16-4-9(12)13)1-2-8(7)17-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUUWOLSAUDOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204030 | |
| Record name | Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84794-73-0 | |
| Record name | Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84794-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)



![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)



